N-(4-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(4-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H19FN2O3S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.08211298 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluoroalkylidene Analogues of Biomolecules
- Research Context: Synthesis of fluoroaminosulfones derived from piperidine and nucleic bases, leading to potential enzyme inhibitors, including a potent DPP-II inhibitor.
- Key Findings: This compound offers a pathway to new fluorinated biomolecules with potential applications in enzyme inhibition (Prunier et al., 2013).
Mycobacterium Tuberculosis GyrB Inhibitors
- Research Context: Design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for Mycobacterium tuberculosis treatment.
- Key Findings: The synthesized compounds showed promising activity against Mycobacterium tuberculosis, with one derivative exhibiting significant inhibition potential (Jeankumar et al., 2013).
Serotonin 4 Receptor Agonists
- Research Context: Synthesis of benzamide derivatives as selective serotonin 4 receptor agonists to enhance gastrointestinal motility.
- Key Findings: Identified compounds, including benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, showed potential as novel prokinetic agents (Sonda et al., 2004).
Na+/H+ Antiporter Inhibitors
- Research Context: Synthesis of benzoylguanidines as Na+/H+ exchanger inhibitors for potential use in treating acute myocardial infarction.
- Key Findings: Developed compounds demonstrated high in vitro activities, highlighting their potential as adjunctive therapy in myocardial infarction treatment (Baumgarth et al., 1997).
Inotropic Evaluation
- Research Context: Synthesis and evaluation of piperidine-4-carboxamides for positive inotropic activity.
- Key Findings: Some derivatives showed favorable activity, indicating potential therapeutic applications in heart diseases (Liu et al., 2009).
Alzheimer's Disease Research
- Research Context: Imaging of serotonin 1A receptors in the living brains of Alzheimer's disease patients.
- Key Findings: The study used a selective serotonin 1A imaging probe, indicating a significant decrease in receptor densities in Alzheimer's patients, correlating with clinical symptoms (Kepe et al., 2006).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c18-15-5-3-13(4-6-15)12-19-17(21)14-7-9-20(10-8-14)25(22,23)16-2-1-11-24-16/h1-6,11,14H,7-10,12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJUMHWLJFMDHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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